molecular formula C15H10Br2O2 B13998050 9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid CAS No. 26687-68-3

9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid

Cat. No.: B13998050
CAS No.: 26687-68-3
M. Wt: 382.05 g/mol
InChI Key: DTEGOPXOPWQGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid is an organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of two bromine atoms at the 9 and 10 positions of the phenanthrene ring, along with a carboxylic acid group at the 1 position. Phenanthrene derivatives are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid typically involves the bromination of 9,10-dihydrophenanthrene followed by carboxylation. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) to achieve bromination at the 9 and 10 positions. The resulting dibromo compound is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to introduce the carboxylic acid group at the 1 position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient bromination and carboxylation. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, solvent selection and purification steps are crucial to obtaining high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and carboxylic acid group play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydrophenanthrene: Lacks the bromine atoms and carboxylic acid group, making it less reactive.

    9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: Contains a dioxo group instead of dibromo, leading to different reactivity and applications.

    Phenanthrenequinone: An oxidized form of phenanthrene with distinct chemical properties.

Uniqueness

9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid is unique due to the presence of both bromine atoms and a carboxylic acid group, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

26687-68-3

Molecular Formula

C15H10Br2O2

Molecular Weight

382.05 g/mol

IUPAC Name

9,10-dibromo-9,10-dihydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C15H10Br2O2/c16-13-10-5-2-1-4-8(10)9-6-3-7-11(15(18)19)12(9)14(13)17/h1-7,13-14H,(H,18,19)

InChI Key

DTEGOPXOPWQGCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C(C(C2=C1)Br)Br)C(=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.